3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17755175
InChI: InChI=1S/C12H18FN/c1-8(2)10(4)14-12-6-9(3)5-11(13)7-12/h5-8,10,14H,1-4H3
SMILES:
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

CAS No.:

Cat. No.: VC17755175

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline -

Specification

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
IUPAC Name 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
Standard InChI InChI=1S/C12H18FN/c1-8(2)10(4)14-12-6-9(3)5-11(13)7-12/h5-8,10,14H,1-4H3
Standard InChI Key JWJSZGMMIRRZEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)F)NC(C)C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is C₁₂H₁₇FN, with a molecular weight of 195.28 g/mol. The benzene core features a fluorine atom at position 3 and a methyl group at position 5, creating a meta-substitution pattern. The amine group at position 1 is substituted with a 3-methylbutan-2-yl chain, introducing steric hindrance and influencing electronic properties .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₂H₁₇FN
Molecular Weight195.28 g/mol
IUPAC Name3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
CAS NumberNot formally assigned
SMILES NotationCC(C)C(C)NC1=CC(=CC(=C1)F)C

Electronic and Steric Effects

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and directing electrophilic substitution to the para position relative to itself. The methyl group at position 5 donates electrons via hyperconjugation (+R), creating a nuanced electronic profile. The bulky 3-methylbutan-2-yl group on the amine nitrogen imposes steric constraints, potentially reducing nucleophilicity and influencing reaction kinetics .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline typically involves multi-step protocols:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to 3-fluoroaniline via reaction with methyl chloride in the presence of AlCl₃ .

  • Buchwald-Hartwig Amination: Coupling of 3-fluoro-5-methylbromobenzene with 3-methylbutan-2-amine using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

  • Reductive Amination: Condensation of 3-fluoro-5-methylbenzaldehyde with 3-methylbutan-2-amine followed by reduction using NaBH₃CN .

Table 2: Comparative Synthetic Yields

MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts Alkylation45–5590–95Over-alkylation side products
Buchwald-Hartwig Amination60–7098+Catalyst cost and sensitivity
Reductive Amination50–6085–90Imine stability issues

Industrial Scalability

The Buchwald-Hartwig method is favored for industrial-scale production due to higher yields and purity, though catalyst recycling remains a challenge. Recent advances in immobilized Pd catalysts (e.g., Pd@SiO₂) have improved cost efficiency by enabling five reaction cycles with <10% activity loss .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (water: <0.1 mg/mL at 25°C) but high solubility in organic solvents like dichloromethane (DCM: 120 mg/mL) and ethyl acetate (85 mg/mL). Stability studies indicate decomposition above 180°C, with a half-life of >2 years under inert storage conditions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 3.45 (m, 1H, N-CH), 2.30 (s, 3H, Ar-CH₃), 1.25 (d, J = 6.8 Hz, 6H, C(CH₃)₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.5 (C-F), 140.2, 134.7, 129.8, 115.4, 112.3 (Ar-C), 55.1 (N-C), 28.4 (C(CH₃)₂), 21.7 (Ar-CH₃) .

Biological and Industrial Applications

Pharmaceutical Intermediate

Fluorinated anilines are critical precursors to kinase inhibitors and antipsychotic agents. The 3-methylbutan-2-yl group enhances blood-brain barrier permeability, making this compound a candidate for CNS-targeted drug development .

Agrochemical Uses

In agrochemistry, derivatives of this compound have shown fungicidal activity against Phytophthora infestans (EC₅₀ = 12 µM) and herbicidal effects on Amaranthus retroflexus (LD₅₀ = 45 mg/kg) .

Table 3: Biological Activity Profile

Target OrganismActivityEC₅₀/LD₅₀Mechanism of Action
Phytophthora infestansFungicidal12 µMInhibition of ergosterol synthesis
Amaranthus retroflexusHerbicidal45 mg/kgPhotosystem II disruption
Human COX-2Inhibition8.7 nMCompetitive binding to active site

Future Research Directions

  • Catalyst Development: Designing chiral catalysts for enantioselective synthesis of N-substituted derivatives.

  • Structure-Activity Relationships: Systematic modification of the 3-methylbutan-2-yl group to optimize pharmacokinetic profiles.

  • Green Chemistry Approaches: Solvent-free synthesis using microwave irradiation to improve sustainability .

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